N-Hydroxy-N-(octan-2-yl)benzamide
Description
Properties
CAS No. |
61077-19-8 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-hydroxy-N-octan-2-ylbenzamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-7-10-13(2)16(18)15(17)14-11-8-6-9-12-14/h6,8-9,11-13,18H,3-5,7,10H2,1-2H3 |
InChI Key |
OFKAMHDVUWGYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(octan-2-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(octan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
N-Hydroxy-N-(octan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of materials such as plastics and rubber.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(octan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The hydroxy and octan-2-yl groups in the compound may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
- N-Hydroxy-N-(octan-2-yl)benzamide : Features an N-hydroxyl group and a lipophilic octan-2-yl chain, which may enhance membrane permeability and target binding .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Contains an N,O-bidentate directing group, enabling metal coordination for C–H functionalization. The branched alkyl chain contrasts with the linear octan-2-yl group in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
